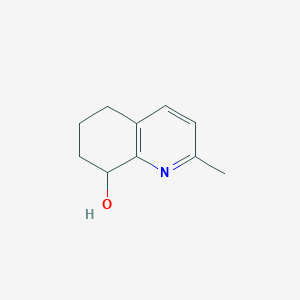

2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-methyl-5,6,7,8-tetrahydroquinolin-8-ol |

InChI |

InChI=1S/C10H13NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h5-6,9,12H,2-4H2,1H3 |

InChI Key |

XZXFPXRTQDBCKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(CCCC2O)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Anticancer Activity

- Potency: QCBT7 exhibits superior cytotoxicity (IC50 = 0.6 µM) compared to this compound (IC50 = 2.5–10 µM), likely due to its proteasome-targeting mechanism . However, the latter’s ROS-mediated action provides broader applicability against resistant cancers .

- Stereochemical Influence: Enantiomers of this compound derivatives show divergent activities. For instance, (R)-5a is 3–5× more potent than its (S)-counterpart in A2780 cells, underscoring the importance of chirality in drug design .

Target Selectivity

- AMD11070 and TIQ-15 (CXCR4 antagonists) demonstrate nanomolar potency but suffer from pharmacokinetic instability, whereas this compound derivatives exhibit balanced logD values (1.32–5.59) predictive of improved bioavailability .

- Ammosamide B’s QR2 inhibition (IC50 = 61 nM) is enhanced 15-fold upon methylation (IC50 = 4.1 nM), illustrating how minor structural modifications can drastically alter efficacy .

Physicochemical Properties

- Metabolic Stability: Unlike AMD11070, which is prone to rapid clearance, this compound’s reduced heteroaromaticity may confer metabolic resistance .

Preparation Methods

Method 1: Reduction of 3-Methyl-5,6,7,8-Tetrahydroquinoline

Reagents and Conditions :

-

Starting Material : 3-Methyl-5,6,7,8-tetrahydroquinoline.

-

Oxidation Step : Treatment with 30% hydrogen peroxide in glacial acetic acid at 80–100°C for 2 hours.

-

Chlorination Step : Reaction with thionyl chloride (SOCl₂) at 0°C, followed by ethanol treatment to remove excess reagent.

-

Hydrogenation : Use of palladium on carbon (Pd/C) under hydrogen gas.

Procedure :

-

Oxidation : 3-Methyl-5,6,7,8-tetrahydroquinoline (50 g) is dissolved in glacial acetic acid (180 mL). Hydrogen peroxide (70 mL) is added, and the mixture is heated to 80–100°C. This yields 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline (22 g, ~44% yield).

-

Chlorination : The hydroxyl group is converted to a chloride using SOCl₂ at 0°C, followed by ethanol to remove excess reagent.

-

Hydrogenation : The chloro intermediate is reduced using H₂ and Pd/C to form the saturated tetrahydroquinoline derivative.

Advantages :

-

High-yield oxidation step.

-

Scalable for industrial production.

Limitations :

-

Requires hazardous reagents (SOCl₂).

-

Multistep process.

Method 2: Oxidation with Activated Manganese Dioxide

Reagents and Conditions :

-

Starting Material : 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline.

-

Oxidizing Agent : Activated manganese dioxide (MnO₂) in dry dichloromethane (CH₂Cl₂).

-

Conditions : Stirring at room temperature for 16 hours.

Procedure :

-

Oxidation : 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline (42.5 g) is stirred with MnO₂ (425 g) in CH₂Cl₂. The mixture is filtered, and the filtrate is evaporated to yield 5,6-dihydro-3-methyl-7H-quinolin-8-one (30 g, ~70.6% yield).

-

Reduction : The quinolinone is reduced to the tetrahydroquinoline derivative using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Advantages :

-

Mild oxidative conditions.

-

Avoids hazardous chlorinating agents.

Limitations :

-

Requires anhydrous CH₂Cl₂.

-

MnO₂ is a strong oxidizer, necessitating careful handling.

Method 3: Enzymatic Resolution of Racemic Intermediates

Reagents and Conditions :

-

Enzyme : Candida antarctica lipase (CAL-B).

-

Substrate : Racemic 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline.

-

Conditions : Kinetic resolution via enantioselective acylation or alkylation.

Procedure :

-

Synthesis of Racemic Precursor : 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline is synthesized via oxidation or reduction.

-

Enzymatic Resolution : The racemic mixture is treated with CAL-B to selectively acylate one enantiomer. Unreacted enantiomers are separated via chromatography.

Advantages :

-

High enantiomeric excess (ee) (>95% in some cases).

-

Environmentally friendly.

Limitations :

-

Requires specialized enzymes.

-

Low conversion rates for kinetic resolutions.

Comparison of Preparation Methods

Industrial and Large-Scale Production Considerations

-

Cost-Effective Methods : Method 2 (MnO₂ oxidation) is preferred for large-scale production due to its simplicity and reduced use of toxic reagents.

-

Safety Protocols : Thionyl chloride (Method 1) requires strict safety measures due to its corrosive nature.

-

Waste Management : Dichloromethane (Method 2) necessitates proper disposal to avoid environmental contamination.

Chiral Resolution and Enantiomer Production

For pharmaceutical applications, enantiopure forms are critical. Candida antarctica lipase enables kinetic resolution of racemic 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This method achieves >95% ee, as demonstrated in antiproliferative compound synthesis.

Recent Advances and Research Findings

-

Catalytic Asymmetry : Iridium complexes with tetrahydroquinoline ligands enhance enantioselectivity in hydrogenation reactions. For example, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol derivatives have been used in asymmetric catalysis.

-

Anticancer Applications : Derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol exhibit antiproliferative activity via ROS induction and mitochondrial depolarization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves hydrogenation of quinaldine derivatives followed by hydroxylation. For example, hydrogenation of 2-methylquinoline under controlled H₂ pressure with transition metal catalysts (e.g., Pd/C or Ir complexes) yields the tetrahydroquinoline scaffold. Hydroxylation at the 8-position is achieved via oxidizing agents like KMnO₄ or OsO₄ under acidic conditions. Reaction efficiency depends on solvent choice (e.g., DMF or methanol), temperature (reflux conditions), and purification techniques (crystallization or chromatography) .

Q. Which analytical techniques are most effective for structural elucidation and conformational analysis of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves 3D conformation and bond angles, critical for understanding coordination chemistry (e.g., ligand-metal interactions) .

- NMR spectroscopy : Identifies substituent positions and dynamic behavior (e.g., ¹H/¹³C NMR for methyl and hydroxyl group assignments) .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns to validate purity .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Oxidation : Converts hydroxyl groups to ketones using KMnO₄ or CrO₃, forming quinone derivatives .

- Substitution : Electrophilic substitution at the quinoline ring (e.g., bromination at position 3 or 5) using Br₂ in acetic acid .

- Coordination chemistry : Acts as a bidentate ligand, binding transition metals (e.g., Ir, Pd) via nitrogen and oxygen donors .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis?

- Methodological Answer : The compound’s hydroxyl and methyl groups induce chirality, enabling its use in enantioselective catalysis. For example, in Ir-catalyzed hydrogenation of α,β-unsaturated esters, the ligand’s stereochemistry directs substrate binding, achieving >90% enantiomeric excess (ee). Optimization involves screening solvent polarity (e.g., dichloromethane vs. toluene) and metal-ligand ratios to balance activity and selectivity .

Q. What mechanistic insights explain its role in ring-opening polymerization (ROP) of ε-caprolactone?

- Methodological Answer : As a ligand in metal complexes (e.g., Ir(III)), it activates ε-caprolactone via Lewis acid-base interactions, facilitating nucleophilic attack by initiators (e.g., alcohols). Kinetic studies (e.g., monitoring via ¹H NMR) reveal rate dependence on catalyst loading and temperature. Side reactions (e.g., transesterification) are minimized by using anhydrous conditions and low temperatures (0–25°C) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) across studies to reduce variability .

- QSAR modeling : Predict structure-activity relationships by correlating substituent effects (e.g., electron-withdrawing groups at position 2) with bioactivity .

- Controlled comparative studies : Compare analogs (e.g., 8-hydroxy vs. 8-methoxy derivatives) under identical conditions to isolate substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.